Cas no 91717-22-5 (2-Amino-4-piperidino-6-methylpyrimidine)

2-Amino-4-piperidino-6-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group, a piperidino moiety, and a methyl group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its piperidine substitution enhances solubility and bioavailability, while the pyrimidine scaffold offers a stable framework for further functionalization. The compound is valued for its role in the development of biologically active molecules, including potential therapeutic agents targeting neurological and metabolic pathways. High purity grades ensure reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Amino-4-piperidino-6-methylpyrimidine structure
91717-22-5 structure
Product name:2-Amino-4-piperidino-6-methylpyrimidine
CAS No:91717-22-5
MF:C10H16N4
Molecular Weight:192.260841369629
MDL:MFCD01011781
CID:61526
PubChem ID:748221

2-Amino-4-piperidino-6-methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-piperidino-6-methylpyrimidine
    • 4-Methyl-6-(1-piperidinyl)-2-pyrimidinylamine
    • 4-methyl-6-piperidin-1-ylpyrimidin-2-amine
    • 4-methyl-6-piperidino-pyrimidin-2-ylamine
    • 4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-methyl-6-piperidino- (7CI)
    • 2-Amino-4-(1-piperidinyl)-6-methylpyrimidine
    • 2-Amino-4-methyl-6-(piperidin-1-yl)pyrimidine
    • 4-methyl-6-(1-piperidinyl)-2-pyrimidinamine
    • SCHEMBL6600071
    • DS-0722
    • SR-01000402025-1
    • 91717-22-5
    • MLS000706633
    • ChemDiv1_000749
    • SR-01000402025
    • DTXSID40353688
    • HMS2596E08
    • 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
    • HMS3382K10
    • 4-methyl-6-piperidin-1-yl-pyrimidin-2-amine
    • CHEMBL1508066
    • Oprea1_411252
    • cid_748221
    • DB-005943
    • Cambridge id 5493483
    • MFCD01011781
    • BDBM90296
    • HMS589C01
    • FS-2971
    • J-507881
    • AG-670/36898044
    • AKOS001605146
    • (4-methyl-6-piperidino-pyrimidin-2-yl)amine
    • SB42966
    • SMR000226017
    • AB00087022-01
    • 2-Pyrimidinamine, 4-methyl-6-(1-piperidinyl)-
    • SY110853
    • MDL: MFCD01011781
    • インチ: 1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)
    • InChIKey: ZWVDHBALCSTSJN-UHFFFAOYSA-N
    • SMILES: N1C(N2CCCCC2)=CC(C)=NC=1N

計算された属性

  • 精确分子量: 192.13700
  • 同位素质量: 192.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 55A^2

じっけんとくせい

  • 密度みつど: 1.153
  • Boiling Point: 421.8°C at 760 mmHg
  • フラッシュポイント: 208.9°C
  • Refractive Index: 1.59
  • PSA: 55.04000
  • LogP: 2.00370

2-Amino-4-piperidino-6-methylpyrimidine Security Information

  • 危害声明: H302-H315-H319-H335
  • 储存条件:Keep in dark place,Inert atmosphere,Room temperature

2-Amino-4-piperidino-6-methylpyrimidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-4-piperidino-6-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB436253-1 g
2-Amino-4-piperidino-6-methylpyrimidine; .
91717-22-5
1g
€183.70 2023-04-23
Chemenu
CM165564-25g
2-Amino-4-piperidino-6-methylpyrimidine
91717-22-5 98%
25g
$487 2024-07-20
Apollo Scientific
OR907039-5g
2-Amino-4-piperidino-6-methylpyrimidine
91717-22-5 95%
5g
£345.00 2025-02-21
abcr
AB436253-
2-Amino-4-piperidino-6-methylpyrimidine; .
91717-22-5
€186.10 2023-01-10
eNovation Chemicals LLC
D500883-5g
2-AMino-4-piperidino-6-MethylpyriMidine
91717-22-5 97%
5g
$435 2023-09-01
Matrix Scientific
073677-5g
2-Amino-4-piperidino-6-methylpyrimidine, 95+%
91717-22-5 95+%
5g
$899.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188257-250mg
2-Amino-4-piperidino-6-methylpyrimidine
91717-22-5 95%
250mg
¥159.90 2023-09-04
Chemenu
CM165564-25g
2-Amino-4-piperidino-6-methylpyrimidine
91717-22-5 98%
25g
$430 2021-08-05
eNovation Chemicals LLC
D500883-1g
2-AMino-4-piperidino-6-MethylpyriMidine
91717-22-5 97%
1g
$215 2023-09-01
eNovation Chemicals LLC
D500883-10g
2-AMino-4-piperidino-6-MethylpyriMidine
91717-22-5 97%
10g
$650 2023-09-01

2-Amino-4-piperidino-6-methylpyrimidine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 4 h, 170 - 180 °C
2.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
3.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  42 min
Reference
Green synthesis and biological evaluation of pyrimidine derivatives
Kumar, K. E. Manoj; et al, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
2.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  42 min
Reference
Green synthesis and biological evaluation of pyrimidine derivatives
Kumar, K. E. Manoj; et al, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  42 min
Reference
Green synthesis and biological evaluation of pyrimidine derivatives
Kumar, K. E. Manoj; et al, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

2-Amino-4-piperidino-6-methylpyrimidine Raw materials

2-Amino-4-piperidino-6-methylpyrimidine Preparation Products

2-Amino-4-piperidino-6-methylpyrimidine 関連文献

2-Amino-4-piperidino-6-methylpyrimidineに関する追加情報

Professional Introduction to 2-Amino-4-piperidino-6-methylpyrimidine (CAS No. 91717-22-5)

2-Amino-4-piperidino-6-methylpyrimidine, with the CAS number 91717-22-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound features a pyrimidine core substituted with an amino group at the 2-position, a piperidino group at the 4-position, and a methyl group at the 6-position. Its unique structural configuration makes it a valuable intermediate in the development of various therapeutic agents, particularly those targeting central nervous system disorders and oncological applications.

The compound's2-amino and4-piperidino functional groups contribute to its high reactivity and versatility in chemical transformations. These features are particularly advantageous in medicinal chemistry, where such modifications enhance binding affinity and selectivity for biological targets. The6-methyl substituent further stabilizes the molecule, improving its pharmacokinetic properties and reducing potential off-target effects.

In recent years, there has been growing interest in2-Amino-4-piperidino-6-methylpyrimidine due to its potential in drug discovery. For instance, studies have demonstrated its utility as a precursor in synthesizing kinase inhibitors, which are critical in cancer therapy. Thepiperidino moiety, in particular, has been shown to improve solubility and metabolic stability, making it an attractive scaffold for drug development.

A notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in neurodegenerative diseases. Research published in leading journals highlights its role as a key intermediate in developing novel compounds that modulate pathways associated with Alzheimer's and Parkinson's diseases. The2-amino group allows for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological profiles.

The6-methylpyrimidine core is also of interest for its ability to interact with metal ions, which is relevant in designing metallodrugs for therapeutic purposes. This property has been explored in developing compounds that exhibit antimicrobial and antiviral activities. The combination of these structural features makes2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) a multifaceted building block for innovative drug candidates.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable complexes with other molecules has led to investigations into its use as a ligand in catalytic systems. These studies aim to develop more efficient synthetic routes for complex organic molecules, which could revolutionize industrial chemical processes.

The synthesis of2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and commercial applications. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly effective in optimizing production processes.

The compound'spiperidino moiety has also been explored for its potential role in designing molecules that interact with G-protein coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and are key targets for many therapeutic interventions. By modifying thepiperidino group, researchers can fine-tune the binding properties of their compounds, leading to more effective drugs with reduced side effects.

Efforts to understand the mechanistic aspects of2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) have led to insights into how structural modifications influence biological activity. Computational studies using molecular modeling have been instrumental in predicting how different derivatives will behave within biological systems. These predictions guide experimental designs and accelerate the discovery process.

The future prospects of this compound are promising, with ongoing research focusing on expanding its applications into areas such as immunotherapy and anti-inflammatory treatments. The ability to modify its core structure allows for the creation of molecules that can modulate immune responses without triggering adverse effects. Such developments could lead to breakthroughs in treating autoimmune diseases and chronic inflammatory conditions.

In conclusion, 2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) is a versatile compound with significant potential across multiple domains of science and medicine. Its unique structural features make it an invaluable intermediate for drug development, materials science, and catalysis. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.

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